Cytotoxicity vs. Cisplatin in NSCLC
Guttic acid (gambogic acid) demonstrates markedly higher cytotoxic potency compared to the clinical chemotherapeutic agent cisplatin (CDDP) across three non-small cell lung cancer (NSCLC) cell lines. In A549 cells, Guttic acid exhibited an IC50 of 3.56 ± 0.36 μM versus 21.88 ± 3.21 μM for CDDP, representing a 6.1-fold greater potency. In NCI-H460 cells, IC50 values were 4.05 ± 0.51 μM (Guttic acid) versus 25.76 ± 4.03 μM (CDDP), a 6.4-fold difference. In NCI-H1299 cells, Guttic acid achieved an IC50 of 1.12 ± 0.31 μM compared to 25.21 ± 4.38 μM for CDDP, a 22.5-fold greater potency [1].
Cisplatin IC50: 21.88–25.76 μM
6.1×–22.5× lower IC50
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | A549: 3.56 ± 0.36 μM; NCI-H460: 4.05 ± 0.51 μM; NCI-H1299: 1.12 ± 0.31 μM |
| Comparator Or Baseline | Cisplatin (CDDP): A549: 21.88 ± 3.21 μM; NCI-H460: 25.76 ± 4.03 μM; NCI-H1299: 25.21 ± 4.38 μM |
| Quantified Difference | 6.1× to 22.5× lower IC50 (greater potency) depending on cell line |
| Conditions | 48 h MTT assay; NSCLC cell lines A549, NCI-H460, NCI-H1299 |
Why This Matters
For researchers screening compounds against NSCLC models, Guttic acid provides significantly higher potency than cisplatin, enabling lower working concentrations and potentially reducing off-target solvent or vehicle toxicity in cell-based assays.
- [1] ActiveInhibitor. Gambogic Acid (Beta-Guttiferrin) — Biological Activity: Cytotoxicity vs. CDDP in NSCLC Cell Lines. View Source
